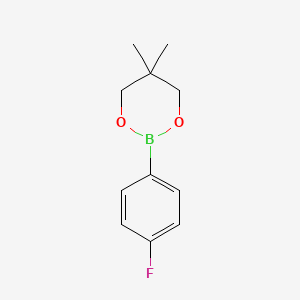

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWSSPCPSWVJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452150 | |

| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225916-39-2 | |

| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Introduction: A Versatile and Stabilized Boronic Acid Surrogate for Modern Synthesis

In the landscape of modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the pursuit of robust, reliable, and user-friendly reagents is paramount. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-Fluorophenylboronic acid neopentyl glycol ester, has emerged as a important player in this field.[1] This white crystalline solid serves as a highly effective and stabilized surrogate for the more temperamental 4-fluorophenylboronic acid. Its adoption in both academic and industrial laboratories can be attributed to its enhanced stability towards hydrolysis and protodeboronation, which often plague free boronic acids.[2][3]

The strategic use of neopentyl glycol as a protecting group for the boronic acid moiety imparts several advantageous properties.[4] This structural feature creates a sterically hindered environment around the boron center, which not only enhances its shelf-life but also allows for more controlled and reproducible reactivity in complex synthetic sequences.[5] This guide will provide a comprehensive overview of the physicochemical properties, synthesis, and core applications of this versatile reagent, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 225916-39-2 | [1] |

| Molecular Formula | C₁₁H₁₄BFO₂ | [1] |

| Molecular Weight | 208.04 g/mol | [1] |

| Appearance | White to light yellow solid/crystal | |

| Melting Point | 64-68 °C | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The most common and efficient method for the preparation of this reagent is through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.[6] This reaction involves the coupling of an aryl halide (in this case, 1-bromo-4-fluorobenzene) with a diboron reagent, typically bis(neopentyl glycolato)diboron or by a two-step process involving bis(pinacolato)diboron followed by transesterification with neopentyl glycol. The reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle.

Underlying Principles of the Miyaura Borylation

The Miyaura borylation reaction is a powerful tool for the formation of carbon-boron bonds.[6] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired aryl boronic ester and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For instance, palladium catalysts bearing phosphine ligands, such as Pd(dppf)Cl₂, are often effective. A base, such as potassium acetate (KOAc), is required to activate the diboron reagent.

Detailed Laboratory Protocol for Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

1-Bromo-4-fluorobenzene

-

Bis(neopentyl glycolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-fluorobenzene (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous potassium acetate (1.5 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via cannula or syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound as a white solid.

Synthesis Workflow Diagram

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7][8] This reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[9] this compound is an excellent coupling partner in these reactions, offering high reactivity and selectivity.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, forming a new Pd(II) species and displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle

Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon).

-

Solvent and Catalyst Addition: Add the solvent system and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water to remove inorganic salts.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the reagent.

-

Handling: this compound may cause skin, eye, and respiratory irritation.[10][11] It is harmful if swallowed.[10][11] Therefore, it should be handled in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] Avoid breathing dust.[10]

-

Storage: The compound is stable under recommended storage conditions.[10] It should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its enhanced stability compared to the corresponding free boronic acid makes it an attractive choice for researchers in drug discovery and materials science. A solid understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, allows for its effective and safe implementation in a wide range of synthetic applications.

References

- Combi-Blocks, Inc. (2023-01-02).

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]

-

ResearchGate. (2025-08-06). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2021-03-30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

PubMed. (n.d.). Neoglycopeptide synthesis by suzuki-miyaura couplings between glycosyl aryl boronic acids and iodopeptides. Retrieved from [Link]

-

MDPI. (2017-02-28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

ECHA. (n.d.). NEOPENTYL GLYCOL. Retrieved from [Link]

-

ResearchGate. (2025-08-06). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (2020-08-09). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014-04-15). Protection of Carbonyl Groups. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

ACS Publications. (2015-02-10). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions | Macromolecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Retrieved from [Link]

-

ResearchGate. (2025-08-06). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.. Retrieved from [Link]

-

SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

-

Organic Syntheses. (2019-08-28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from [Link]

-

Chem-Station Int. Ed. (2016-05-09). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

GitHub. (2024-03-04). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3. Retrieved from [Link]

-

OECD SIDS. (n.d.). 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tri(3,5-di-tert-butyl-4-hydroxybenzyl)phenol | C51H72O4. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of di-tert-Butyl malonate (CAS 541-16-2). Retrieved from [Link]

Sources

- 1. This compound | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Technical Monograph: 4-Fluorophenylboronic Acid Neopentyl Glycol Ester

Optimization of Arylation Vectors in Medicinal Chemistry

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, the choice of boron nucleophile is often reduced to a binary between free boronic acids and pinacol esters. However, 4-fluorophenylboronic acid neopentyl glycol ester (CAS 225916-39-2 ) represents a high-precision alternative that addresses specific kinetic and stability limitations of its congeners.

This guide analyzes the ester's physicochemical profile, its mechanistic advantages in suppressing protodeboronation (a common failure mode for electron-deficient arylborons), and provides a validated protocol for anhydrous Suzuki-Miyaura coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The neopentyl glycol (NPG) ester moiety confers distinct solubility and stability characteristics compared to the free acid. Unlike the free acid, which exists in equilibrium with boroxime anhydrides (trimers) complicating stoichiometry, the NPG ester is a discrete monomeric species.

Key Data Table[2][8][9][10]

| Property | Specification |

| Chemical Name | 4-Fluorophenylboronic acid neopentyl glycol ester |

| Synonyms | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| CAS Number | 225916-39-2 |

| Molecular Formula | C₁₁H₁₄BFO₂ |

| Molecular Weight | 208.04 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 64-68 °C |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water |

| Storage | 2-8 °C (Refrigerate to prevent slow hydrolysis) |

Mechanistic Superiority: The Neopentyl Advantage[2]

Suppression of Protodeboronation

A critical failure mode in Suzuki coupling, particularly with 4-fluoro-substituted aromatics, is protodeboronation —the cleavage of the C-B bond by water or base to yield fluorobenzene.

-

Free Acids: Highly susceptible to protodeboronation under basic, aqueous conditions required for activation.

-

Pinacol Esters: Sterically bulky, often requiring harsh activation which can stall transmetallation.

-

Neopentyl Esters: The 5,5-dimethyl-1,3,2-dioxaborinane ring provides a "Goldilocks" zone of steric protection. It is robust enough to survive purification on silica gel but sufficiently reactive to undergo transmetallation without requiring extreme forcing conditions.

Direct Transmetallation Pathway

Recent kinetic studies suggest that unlike pinacol esters, which often require hydrolysis to the free acid in situ before transmetallation, neopentyl glycol esters can undergo direct transmetallation to the Palladium(II) center. This bypasses the requirement for high water concentrations, allowing for anhydrous coupling conditions that further protect sensitive functional groups.

Figure 1: Kinetic pathways for neopentyl esters. The direct transmetallation pathway (blue arrow) avoids the formation of the sensitive free acid intermediate.

Synthesis & Manufacturing

For researchers needing to synthesize this reagent from the free acid (e.g., to purify a degraded batch of boronic acid), the following esterification protocol is standard.

Reaction Scheme

4-Fluorophenylboronic acid + Neopentyl glycol → NPG Ester + 2 H₂O

Protocol

-

Stoichiometry: Charge a round-bottom flask with 4-fluorophenylboronic acid (1.0 equiv) and neopentyl glycol (1.05 equiv).

-

Solvent: Suspend in Toluene (approx. 5 mL per mmol).

-

Dehydration: Attach a Dean-Stark trap and reflux for 2–4 hours. The removal of water drives the equilibrium to completion.

-

Workup: Cool to room temperature. The solvent is removed under reduced pressure.

-

Purification: Recrystallize from Hexanes/EtOAc or pass through a short plug of silica. The NPG ester is stable to silica gel chromatography.

Application Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol leverages the NPG ester's ability to couple under anhydrous conditions using Potassium Trimethylsilanolate (TMSOK), maximizing yield for sensitive substrates.

Materials

-

Boronate: 4-Fluorophenylboronic acid neopentyl glycol ester (1.2 equiv)

-

Electrophile: Aryl bromide or iodide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

-

Base: Potassium Trimethylsilanolate (TMSOK) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen.

-

Charging: Add the aryl halide, NPG ester, Pd catalyst, and TMSOK to the vial.

-

Solvation: Add anhydrous THF via syringe.

-

Reaction: Stir at 60–80 °C.

-

Note: Unlike aqueous carbonate bases, TMSOK generates the active boronate species in organic media, accelerating the reaction.

-

-

Monitoring: Monitor by TLC or LC-MS. Conversion is typically faster (1–4 hours) than standard biphasic conditions.

-

Quench: Dilute with diethyl ether and wash with water to remove silanol byproducts.

-

Isolation: Dry organic layer over MgSO₄, concentrate, and purify via column chromatography.

Figure 2: Optimized workflow for anhydrous cross-coupling using NPG esters and silanolate bases.

Handling & Stability

Thermal Stability

The neopentyl backbone imparts significant thermal stability compared to the free acid. However, prolonged exposure to moisture can revert the ester to the acid.

-

Recommendation: Store in a tightly sealed container at 2–8 °C.

Safety Profile (GHS Classifications)

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

-

STOT-SE: Category 3 (H335) - Respiratory irritation.[2]

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use in a fume hood to avoid inhalation of dust.

References

-

Sigma-Aldrich. (n.d.).[4] 4-Fluorophenylboronic acid neopentylglycol ester Product Analysis. Retrieved from

-

PubChem. (n.d.).[1] 4-Fluorophenylboronic acid neopentyl glycol ester Compound Summary. National Library of Medicine. Retrieved from

-

Gonzalez-Bobes, F., et al. (2020).[5] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from

-

Thomas, A. A., & Denmark, S. E. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Retrieved from

-

ChemicalBook. (2023).[6][2] Safety Data Sheet: 4-Fluorophenylboronic acid neopentyl glycol ester. Retrieved from

Sources

Spectroscopic data of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

[1][2][3]

Part 1: Executive Summary & Chemical Identity[2][3]

The Strategic Role of Neopentyl Glycol Esters

In the landscape of Suzuki-Miyaura cross-coupling, the stability of the boron species is paramount.[1][2] While pinacol esters are ubiquitous, 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (the neopentyl glycol ester) offers a distinct advantage: enhanced crystallizability and atom economy compared to pinacol derivatives, without sacrificing reactivity.[1]

This compound serves as a critical fluorinated building block.[1][2] The fluorine substituent at the para position is a classic bioisostere in medicinal chemistry, modulating metabolic stability (blocking P450 oxidation) and lipophilicity.[1] This guide provides the definitive spectroscopic data required to validate the identity and purity of this reagent before its deployment in high-value synthesis.[1][2]

Chemical Identity Table[2][3]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 4-Fluorophenylboronic acid neopentyl glycol ester |

| CAS Number | 225916-39-2 |

| Molecular Formula | C₁₁H₁₄BFO₂ |

| Molecular Weight | 208.04 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 64–68 °C |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, EtOAc; Hydrolyzes slowly in water |

Part 2: Synthesis & Preparation Protocol

To understand the impurity profile in spectroscopic data, one must understand the genesis of the compound.[1] The synthesis relies on the condensation of 4-fluorophenylboronic acid with neopentyl glycol.[1][2]

Standard Operating Procedure (SOP)

-

Reagents: 4-Fluorophenylboronic acid (1.0 equiv), Neopentyl glycol (1.05 equiv).[1][2]

-

Conditions: Reflux with Dean-Stark trap for water removal (2–4 hours).

-

Workup: Cool to RT. The product often crystallizes directly or can be precipitated by adding hexanes.[1][2] Filtration yields high-purity material.[1][2]

Visualization: Synthesis Pathway

The following diagram illustrates the condensation workflow and potential side products (boroxines) that must be monitored via NMR.

Figure 1: Synthesis pathway highlighting the dehydration mechanism and potential boroxine divergence.[1][2]

Part 3: Spectroscopic Atlas

This section details the diagnostic signals required for structural confirmation.[1][2][3] Data is referenced against CDCl₃ solvent residual peaks (¹H: 7.26 ppm, ¹³C: 77.16 ppm).[1]

Proton NMR (¹H NMR)

The ¹H NMR spectrum is characterized by two distinct regions: the aliphatic neopentyl glycol "handle" and the aromatic "business end."[1][2]

Diagnostic Criteria:

-

Symmetry: The neopentyl group exhibits high symmetry, resulting in simplified singlets.[1]

-

Coupling: The aromatic region shows an AA'BB' splitting pattern complicated by ¹H-¹⁹F coupling.[1][2]

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.02 | Singlet (s) | 6H | C(CH ₃)₂ | Gem-dimethyl groups of the neopentyl ring.[1][2] Sharp singlet confirms ring closure.[1][2] |

| 3.76 | Singlet (s) | 4H | -CH ₂-O- | Methylene protons adjacent to oxygen.[1][2] A shift from ~3.5 ppm (free diol) to 3.76 ppm confirms esterification.[1][2] |

| 7.03 | Multiplet (m) | 2H | Ar-H (meta to B)[1][2] | Protons ortho to Fluorine.[1][2] Coupled to both ¹⁹F and adjacent ¹H.[1][2] |

| 7.78 | Multiplet (m) | 2H | Ar-H (ortho to B)[1][2] | Protons ortho to Boron. Deshielded by the empty p-orbital of Boron.[1][2] |

Carbon-13 NMR (¹³C NMR)

The ¹³C spectrum is definitive for observing C-F coupling constants (

| Shift (δ, ppm) | Multiplicity | Assignment | Notes | |

| 21.9 | Singlet | - | -CH₃ | Neopentyl methyls.[1][2] |

| 31.9 | Singlet | - | C _quat | Quaternary carbon of neopentyl ring.[1][2] |

| 72.3 | Singlet | - | -C H₂-O- | Methylene carbons.[1][2] |

| 115.0 | Doublet | ~20 | Ar-C (meta to B)[1][2] | Carbon ortho to Fluorine.[1][2] Large coupling due to proximity.[1][2] |

| 130.0 | Broad | - | Ar-C -B | Carbon attached to Boron.[1][2] Often very broad or invisible due to quadrupolar relaxation of ¹¹B.[1][2] |

| 136.5 | Doublet | ~8 | Ar-C (ortho to B)[1][2] | Carbon meta to Fluorine.[1][2][4] Smaller coupling constant.[1][2] |

| 164.8 | Doublet | ~250 | Ar-C -F | Carbon attached to Fluorine.[1][2] Massive coupling constant is diagnostic.[1][2] |

Heteronuclear NMR (¹⁹F & ¹¹B)

Part 4: Quality Control & Troubleshooting

Signaling Pathways for Structural Assignment

The following diagram breaks down the logic used to assign the aromatic protons, visualizing the coupling interactions that create the complex multiplets.

Figure 2: Coupling network showing how ¹⁹F influences the splitting patterns of aromatic protons.

Common Impurities[2][3][5]

-

Free Neopentyl Glycol: Look for singlets at

0.90 ppm (CH₃) and 3.45 ppm (CH₂).[1][2] This indicates incomplete washing.[1][2] -

Boroxine (Trimer): If the ester hydrolyzes, the free acid dehydrates to form a boroxine.[1] Look for shifts in the aromatic region (

8.0+ ppm) and loss of the neopentyl signals.[1][2] -

Hydrolysis (Free Acid): Broad singlet for -B(OH)₂ protons around 5.0–8.0 ppm (concentration dependent).[1][2]

References

-

Synthesis & Characterization Data

-

General Boronic Ester Spectroscopy

-

Suzuki-Miyaura Coupling Protocols

Sources

- 1. Bis(neopentyl glycolato)diboron | C10H20B2O4 | CID 2734316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Shelf Life and Stability Profile of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Part 1: Executive Summary & Molecular Architecture

The Core Molecule

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is the neopentyl glycol ester of 4-fluorophenylboronic acid. Unlike the free boronic acid, which is prone to dehydration (forming boroxines) and variable stoichiometry, this ester locks the boron atom into a defined, monomeric species.

-

CAS: 225916-39-2 (Generic reference for the class)

-

Molecular Weight: 208.04 g/mol [1]

-

Physical State: Typically a white to off-white crystalline solid.

The Neopentyl Glycol Effect (Stability Mechanism)

The stability of this molecule is governed by the 5,5-dimethyl-1,3,2-dioxaborinane ring. This 6-membered ring offers a specific stability profile distinct from the 5-membered pinacol esters (BPin).

-

Thermodynamic Stability: The gem-dimethyl group at the 5-position introduces the Thorpe-Ingold effect, favoring ring closure and stability over the open-chain form.

-

Kinetic Lability: While stable in solid form, the 6-membered ring is kinetically more accessible to nucleophilic attack (hydrolysis) than the sterically bulkier pinacol ester. This makes it an excellent "atom-economical" protecting group that is robust on the shelf but readily activated or removed under Suzuki-Miyaura coupling conditions.

Part 2: Degradation Pathways & Mechanisms

To determine shelf life, one must understand how the molecule fails. There are two primary vectors: Hydrolysis (Reversible) and Oxidation (Irreversible).

Pathway Visualization

The following diagram illustrates the degradation logic. The primary risk is moisture leading to ring opening.

Figure 1: Mechanistic degradation pathways. Hydrolysis to the free acid is the most common shelf-life failure mode, while oxidation is rare unless stored improperly.

Hydrolytic Instability

The boron atom has an empty p-orbital, acting as a Lewis acid. Water (Lewis base) attacks this orbital.

-

Trigger: High humidity (>60% RH) or improper closure of the container.

-

Result: Formation of 4-fluorophenylboronic acid and neopentyl glycol.

-

Impact: Stoichiometric mismatch in cross-coupling reactions; potential catalyst poisoning by the free diol.

Part 3: Storage & Handling Protocols

Based on the degradation mechanisms, the following protocols are mandatory to maximize shelf life.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C (Standard)-20°C (Long-term >1 year) | Lowers the kinetic rate of hydrolysis and oxidation. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture and oxygen. Argon is preferred (heavier than air). |

| Container | Amber glass with Teflon-lined cap | Amber glass blocks UV (preventing radical C-B cleavage); Teflon prevents moisture ingress better than standard polyethylene liners. |

| Desiccation | Required | Store secondary container inside a desiccator with active silica gel or Drierite. |

Handling "Best Practices"

-

Warm to Room Temperature: Before opening a refrigerated bottle, allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold bottle induces immediate condensation of atmospheric moisture onto the solid, accelerating hydrolysis.

-

Aliquot: If the reagent is used frequently, split the bulk into smaller single-use vials to minimize freeze-thaw cycles and atmosphere exposure.

Part 4: Self-Validating Analytical Assessment (QC)

Do not rely on the label date. Use this protocol to validate the reagent before critical campaigns.

The "Gold Standard": 19F NMR

Why: HPLC analysis of boronic esters is notoriously difficult because the silica column acidity can induce hydrolysis during the run, giving false negatives. 19F NMR is non-destructive, quantitative, and avoids on-column degradation.

Protocol:

-

Solvent: Dissolve 10 mg of sample in anhydrous DMSO-d6 or CDCl3. (Avoid wet solvents).

-

Acquisition: Run a standard proton-decoupled 19F scan.

-

Interpretation:

-

Intact Ester: Single sharp peak (typically ~ -108 to -112 ppm range, distinct from the acid).

-

Free Acid (Hydrolysis): A shifted peak (often 0.5 - 2.0 ppm difference depending on solvent).

-

Phenol (Oxidation): A distinct peak significantly upfield/downfield from the boron species.

-

QC Decision Matrix

Use the following workflow to determine usability.

Figure 2: Quality Control Decision Tree for boronic ester reagents.

Part 5: Shelf Life Estimation

Based on the chemical class (Aryl Boronic Neopentyl Glycol Esters) and assuming the storage protocols in Part 3 are followed:

| Storage Condition | Estimated Shelf Life | Status |

| -20°C, Desiccated, Inert Gas | > 24 Months | Optimal. Negligible hydrolysis. |

| 4°C, Desiccated | 12 - 18 Months | Standard. Good for active use. |

| RT (20-25°C), Ambient Air | < 3 Months | Risky. Hydrolysis likely; re-test before use. |

Critical Note: If the material has been stored at room temperature without desiccation for >6 months, expect 5-15% hydrolysis to the free acid.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

-

Oka, N., et al. (2022).[2][3] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[2][3][4] Organic Letters, 24(19), 3510-3514.[4] [4]

-

Knapp, D. M., et al. (2010). Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 87, 8-15. (Demonstrates neopentyl glycol ester reactivity vs stability).

Sources

- 1. This compound | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reaction Conditions for Suzuki Coupling with Neopentyl Glycol Boronic Esters

Executive Summary

Neopentyl glycol (nep) boronic esters represent a strategic "sweet spot" in the Suzuki-Miyaura coupling landscape. While pinacol (pin) esters are ubiquitous, they often suffer from poor atom economy, oil-like physical states, and difficult purification. Neopentyl glycol esters offer superior crystallinity and hydrolytic stability , making them ideal for handling solid intermediates in library synthesis and process chemistry.

However, this stability creates a kinetic barrier. Unlike boronic acids, nep esters must undergo either in situ hydrolysis or base-activated direct transmetalation to participate in the catalytic cycle. This guide provides two distinct, validated protocols to overcome this activation energy: a robust aqueous method for scale-up and a high-speed anhydrous method for difficult substrates.

Strategic Rationale: Why Neopentyl Glycol?

Before optimizing conditions, it is critical to understand why one would select a nep ester over a pin ester or boronic acid.

| Feature | Boronic Acid | Pinacol Ester (Bpin) | Neopentyl Glycol Ester (Bnep) |

| Physical State | Solid (often variable stoichiometry due to anhydrides) | Often Oily / Low MP Solid | Highly Crystalline Solid |

| Purification | Difficult (polar, streaks on silica) | Moderate (stable to silica) | Excellent (recrystallizable, silica stable) |

| Atom Economy | High | Low (C6H12 waste) | Moderate (C5H10 waste) |

| Reactivity | High (prone to protodeboronation) | Moderate | Tunable (Stable storage, reactive under specific conditions) |

Key Insight: The nep ester is the reagent of choice when the boronic species must be isolated, stored for long periods, or purified by crystallization rather than chromatography.

Mechanistic Pathways & Activation Strategies

The reactivity of nep esters is dictated by the reaction medium. You must choose your protocol based on the dominant mechanism you intend to leverage.

Diagram 1: Dual Activation Pathways

Caption: Pathway A relies on water to liberate the reactive boronic acid. Pathway B utilizes a specialized base (TMSOK) to form a reactive adduct directly in organic media.

Validated Experimental Protocols

Protocol A: The "Hydrolysis-First" Method (Standard Aqueous)

Best for: Routine synthesis, scale-up, substrates tolerant of water/heat. Mechanism: The base and water hydrolyze the nep ester to the boronic acid in situ.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(AmPhos)₂Cl₂ (for sterically demanding cases).

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Ethanol / Water (4:1:1).

-

Temperature: 80–100 °C.

Step-by-Step:

-

Charge reaction vessel with Aryl Halide (1.0 equiv), Nep-Boronate (1.1–1.2 equiv) , and Pd catalyst (1–5 mol%).

-

Add solvent mixture (degassed).

-

Add aqueous K₃PO₄ solution (pre-dissolved to ensure homogeneity).

-

Heat to 90 °C.

-

Critical Checkpoint: If conversion stalls at ~50%, the hydrolysis of the nep ester may be the rate-limiting step. Add more water or switch to ethanol co-solvent to solubilize the liberated neopentyl glycol.

-

-

Workup: Phase separate. The liberated neopentyl glycol is water-soluble and washes away easily (unlike pinacol, which can partition into organics).

Protocol B: The "Denmark" Silanolate Method (Anhydrous)

Best for: Unstable boronic acids (prone to protodeboronation), rapid library synthesis, mild temperatures. Mechanism: Potassium trimethylsilanolate (TMSOK) acts as a Lewis base activator, allowing transmetalation without hydrolysis.

-

Catalyst: Pd-P(t-Bu₃)-G3 (or Pd(dba)₂ + P(t-Bu)₃).

-

Base: TMSOK (Potassium trimethylsilanolate) (1.5–2.0 equiv).

-

Solvent: Anhydrous THF or Toluene.

-

Temperature: 23 °C (Room Temp) to 60 °C.

Step-by-Step:

-

Glovebox/Schlenk Line: Charge dried reaction vessel with Aryl Halide (1.0 equiv), Nep-Boronate (1.1 equiv) , and TMSOK (solid, 1.5 equiv).

-

Add anhydrous THF.

-

Add Pd catalyst (e.g., Pd-P(t-Bu₃)-G3, 1–3 mol%).

-

Stir at Room Temperature.

-

Observation: Reaction is often complete in < 30 minutes.

-

Note: TMSOK forms a soluble silicate byproduct.

-

-

Quench with small amount of water/acid before standard workup.

Optimization Matrix & Troubleshooting

When standard conditions fail, use this matrix to diagnose and adjust.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Aqueous) | Nep ester failed to hydrolyze. | Switch solvent to EtOH/H₂O mixtures.[1][2] The alcohol helps solubilize the ester and facilitate attack by hydroxide. |

| Protodeboronation | Hydrolysis happened, but the acid is unstable. | Switch to Protocol B (Anhydrous TMSOK). By avoiding the free boronic acid intermediate, you bypass the decomposition pathway. |

| Catalyst Deactivation | Liberated neopentyl glycol chelating Pd. | Increase catalyst loading or use bi-dentate ligands (e.g., dppf, Xantphos) that resist displacement by diols. |

| "Greasy" Impurities | Incomplete removal of glycol. | Neopentyl glycol is water soluble. Ensure at least two rigorous water washes during workup. |

Diagram 2: Decision Workflow for Condition Selection

Caption: Logic flow for selecting between aqueous hydrolysis and anhydrous activation based on substrate stability.

References

-

Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Org. Process Res. Dev.2018 , 22, 1801–1808. [Link] (Demonstrates the industrial scale-up of nep-esters and the kinetics of hydrolysis in aqueous ethanol).

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth.2020 , 97, 245–261.[3] [Link] (The definitive guide for the anhydrous TMSOK "Protocol B" method).

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. J. Am. Chem. Soc.[4]2010 , 132, 17701–17704. [Link] (Mechanistic study comparing pinacol vs. neopentyl glycol ester reactivity).

-

Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev.2014 , 43, 412-443. [Link] (General review of boron reagents including stability/reactivity profiles).

Sources

Buchwald-Hartwig amination with 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Application Note: Strategic Amination of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Part 1: Executive Summary & Strategic Analysis

The "Buchwald" Paradox The request to perform a "Buchwald-Hartwig amination" on This compound (referred to herein as Substrate-A ) presents a fundamental mechanistic contradiction. Classical Buchwald-Hartwig amination couples an aryl halide (electrophile) with an amine (nucleophile) using a Pd(0) catalyst.[1] However, Substrate-A is an aryl boronic ester (nucleophile).[2]

Applying standard Buchwald conditions (e.g., Pd(OAc)₂, BINAP, NaOtBu) to Substrate-A will result in failure (no reaction or homocoupling), as there is no electrophilic handle for the Palladium oxidative addition step.

The Solution: To achieve the intended C–N bond formation using this specific boron substrate, we must employ one of two alternative mechanistic pathways:

-

Chan-Evans-Lam Coupling (Copper-Catalyzed): The industry standard for converting Ar–B to Ar–N. This is the most reliable route.

-

Oxidative Palladium-Catalyzed Amination: A "Buchwald-mimic" that utilizes an oxidant to access high-valent Pd intermediates, allowing the coupling of Ar–B with amines.

This guide details protocols for both, prioritizing the Chan-Lam method for its robustness, while providing the Oxidative Pd method for researchers restricted to Palladium libraries.

Part 2: Substrate Analysis

Molecule: this compound CAS: [Generic Structure Reference] Key Feature: Neopentyl Glycol (NPG) Boronate Ester.

-

Stability: The 5,5-dimethyl-1,3,2-dioxaborinane ring (neopentyl glycol ester) is significantly more hydrolytically stable than pinacol esters or free boronic acids.

-

Implication: In anhydrous conditions, this ester is sluggish. Successful coupling requires in situ hydrolysis or transesterification. Protocols below are optimized with activators (H₂O or alcohols) to "unlock" the boron species.

-

The Fluorine Handle: The para-fluorine atom is generally stable under these coupling conditions. It does not participate in the reaction but serves as a valuable handle for downstream medicinal chemistry (e.g., metabolic blocking or subsequent

if activated).

Part 3: Decision Pathway (Mechanistic Logic)

The following Graphviz diagram illustrates the decision logic for aminating Substrate-A .

Caption: Mechanistic selection for Aryl Boronate amination. Standard Buchwald conditions fail; Oxidative pathways are required.

Part 4: Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Evans-Lam Coupling (Recommended)

Best for: Primary/Secondary amines, anilines, and N-heterocycles.

Rationale: This method utilizes Cu(II) to facilitate transmetallation from Boron to Copper. The presence of air (O₂) acts as the terminal oxidant to regenerate the catalyst.

Reagents:

-

Substrate-A: 1.0 equiv.

-

Amine: 1.2 – 1.5 equiv.

-

Catalyst: Cu(OAc)₂ (10–20 mol%).

-

Base: Pyridine (2.0 equiv) or Et₃N.

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Additive: 4Å Molecular Sieves (optional, but helps if amine is hygroscopic) OR Water (5 equiv) if the neopentyl ester is too stable (facilitates hydrolysis).

Step-by-Step Procedure:

-

Activation Check: Because Substrate-A is a neopentyl ester, it may react slowly. If initial conversion is low, add 5.0 equivalents of H₂O to the reaction mixture to facilitate in situ hydrolysis to the more reactive boronic acid.

-

Setup: In a reaction vial equipped with a stir bar, combine Substrate-A (1.0 mmol), Cu(OAc)₂ (0.1 mmol), and the Amine (1.2 mmol).

-

Solvent Addition: Add DCM (5 mL) and Pyridine (2.0 mmol).

-

Atmosphere: Do NOT purge with Argon. The reaction requires Oxygen. Attach a drying tube or leave open to air (if humidity is controlled) or use an O₂ balloon for faster rates.

-

Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

-

Note: The reaction mixture typically turns from blue/green to a dark slurry as the reaction progresses.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine/copper) or NH₄OH (if the product is acid-sensitive), then brine. Dry over Na₂SO₄.

Data Table: Typical Conditions & Expectations

| Component | Role | Specification |

| Cu(OAc)₂ | Catalyst | Source of Cu(II).[3] Anhydrous preferred. |

| Pyridine | Ligand/Base | Stabilizes Cu-species; buffers reaction. |

| O₂ (Atmosphere) | Oxidant | Essential for catalytic turnover (re-oxidizes Cu(I) to Cu(II)). |

| H₂O (Additive) | Activator | Critical for Substrate-A to hydrolyze the neopentyl glycol ester. |

Protocol B: Oxidative Palladium-Catalyzed Amination

Best for: Users restricted to Pd chemistry or specific sterically hindered amines that fail with Copper.

Rationale: This is the closest functional equivalent to "Buchwald-Hartwig" for this substrate. It uses a Pd(II) source and an oxidant (like Cu(II) or specific organic oxidants) to drive the reductive elimination of the C–N bond.

Reagents:

-

Substrate-A: 1.0 equiv.

-

Amine: 1.2 equiv.

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: Cu-free variants often use neocuproine or specific phosphines, but simple systems use Cu(OAc)₂ as a co-oxidant.

-

Oxidant: Cu(OAc)₂ (stoichiometric, 2.0 equiv) or Benzoquinone.

-

Solvent: Toluene or Dioxane.

Step-by-Step Procedure:

-

Setup: In a sealed tube, combine Substrate-A (1.0 mmol), Amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2.0 mmol).

-

Solvent: Add Toluene (5 mL).

-

Reaction: Heat to 80°C for 12 hours.

-

Mechanism: The Pd(II) transmetallates with the Boron (activated by base/acetate), coordinates the amine, and undergoes reductive elimination. The stoichiometric Copper re-oxidizes the resulting Pd(0) back to Pd(II).

-

Workup: Filter through a Celite pad to remove copper salts and Palladium black. Concentrate and purify via column chromatography.

Part 5: Troubleshooting & Optimization

Issue: Low Conversion of Substrate-A

-

Root Cause: The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl) ring is sterically bulky and stable.

-

Fix: Switch the solvent to MeOH/DCM (1:4) . Methanol facilitates the transesterification of the neopentyl glycol, releasing the active boronic acid species faster than water.

Issue: Homocoupling (Biaryl formation)

-

Root Cause: In the Oxidative Pd protocol, Ar–B can couple with itself (Suzuki-type homocoupling) if the amine is not nucleophilic enough.

-

Fix: Increase the concentration of the amine or switch to the Chan-Lam (Protocol A) method, which has lower homocoupling rates.

Issue: De-boronation (Protodeboronation)

-

Root Cause: The C–B bond breaks, yielding Fluorobenzene.

-

Fix: Ensure the reaction temperature does not exceed 40°C in the Chan-Lam protocol. Use anhydrous Cu(OAc)₂ if water is not explicitly needed for activation.

References

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-arylations with phenylboronic acids and cupric acetate." Tetrahedron Letters, 39(19), 2933–2936.

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine." Tetrahedron Letters, 39(19), 2937–2940.

-

Lam, P. Y. S., et al. (1998). "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation." Tetrahedron Letters, 39(19), 2941–2944.

-

Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856.

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337–2364.

Sources

Application Note: Chan-Lam Coupling with 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Executive Summary

This application note details the protocol for utilizing 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 225916-39-2) in Chan-Lam oxidative cross-coupling reactions. While free boronic acids are traditional substrates for Copper-catalyzed N/O-arylation, this neopentyl glycol ester offers superior shelf-stability and handling characteristics. However, its ester protection requires specific activation strategies—notably the inclusion of a protic co-solvent—to ensure efficient transmetallation. This guide provides a robust, self-validating methodology for coupling this reagent with amines and phenols to install the 4-fluorophenyl pharmacophore.

Chemical Profile & Reactivity[1][2][3][4][5]

The subject reagent is a protected form of 4-fluorophenylboronic acid. The 5,5-dimethyl-1,3,2-dioxaborinane ring (neopentyl glycol ester) renders the boron center less Lewis acidic compared to the free acid or pinacol esters.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 225916-39-2 |

| Molecular Weight | 208.04 g/mol |

| Appearance | White to off-white solid |

| Stability | High resistance to protodeboronation compared to free acid |

| Activation Requirement | Requires hydrolytic assistance or specific activation (e.g., MeOH) |

Key Advantage: The 4-fluoro group is a critical bioisostere in medicinal chemistry, blocking metabolic oxidation at the para-position. Using this stable ester prevents the variable stoichiometry often seen with free boronic acids (which dehydrate to boroxines).

Mechanistic Insight: The Copper Cycle

The Chan-Lam coupling operates via an oxidative cycle utilizing Cu(II) and Cu(III) species. Unlike Palladium-catalyzed Suzuki couplings, this reaction occurs at room temperature under an aerobic atmosphere.

The Activation Challenge

For neopentyl glycol esters, the Transmetallation step is the rate-determining bottleneck. The bulky ester groups hinder direct coordination to Copper. Therefore, the protocol below utilizes Methanol (MeOH) as a co-solvent to facilitate in-situ equilibrium with the more reactive boronic acid species or mixed methyl-borates.

Figure 1: The catalytic cycle highlights the critical entry point of the boronic ester. Without proper solvent activation, the cycle stalls at the transmetallation stage.

Optimized Protocol

This protocol is optimized for the coupling of This compound with a secondary amine (e.g., Morpholine, Piperidine) or electron-rich phenol.

Reagents & Materials[2][3][4][5][6][7][8][9]

-

Reagent: this compound (1.5 - 2.0 equiv)

-

Nucleophile: Target Amine or Phenol (1.0 equiv)

-

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.5 - 1.0 equiv)

-

Note: While catalytic loading (10-20%) is possible, stoichiometric copper (1.0 equiv) is recommended for initial discovery to ensure rapid kinetics with this stable ester.

-

-

Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

-

Solvent: Dichloromethane (DCM) : Methanol (MeOH) [9:1 ratio]

-

Atmosphere: Open air (drying tube optional) or

balloon.

Step-by-Step Procedure

-

Preparation: In a clean vial equipped with a stir bar, add the Nucleophile (1.0 mmol) and This compound (312 mg, 1.5 mmol).

-

Catalyst Addition: Add Cu(OAc)₂ (181 mg, 1.0 mmol). The powder should be finely ground if possible to aid dissolution.

-

Solvent & Base: Add the DCM:MeOH (9:1) solvent mixture (5 mL, 0.2 M concentration).

-

Critical: Immediately add TEA (278 µL, 2.0 mmol).

-

Observation: The solution typically turns a deep blue/green color upon base addition, indicating the formation of the active Copper-amine complex.

-

-

Reaction: Stir the reaction vigorously at room temperature (20-25°C) open to the air.

-

Optional: For sluggish substrates, attach an

balloon. Do not seal the vessel under inert gas (

-

-

Monitoring (Self-Validation): Check reaction progress by TLC or LCMS after 4 hours.

-

Endpoint: Reaction is complete when the nucleophile is consumed. The boronic ester is used in excess and may remain visible.[1]

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (to remove excess base/copper) or saturated

solution. -

Dry organic layer over

, filter, and concentrate. -

Purify via flash column chromatography.

-

Troubleshooting & Optimization

The following table provides a logic-based approach to solving common issues with this specific boronic ester.

| Observation | Diagnosis | Corrective Action |

| No Reaction (0% Conv.) | Ester failed to hydrolyze/transmetallate. | Increase MeOH content to 20% or add 10 equiv of |

| Reaction Stalls at 50% | Catalyst death (Cu(I) accumulation). | The re-oxidation step is too slow. Switch from open air to an |

| Low Yield (Phenols) | Competitive protodeboronation. | Add 4Å Molecular Sieves (powdered) to scavenge excess water after the initial activation period (approx 1 hr). |

| Green | Formation of inactive Copper oxides. | Reaction is "crashing out." Increase solvent volume (dilute to 0.1 M) or switch base to Pyridine. |

Analytical Validation

To confirm the successful incorporation of the 4-fluorophenyl group and the removal of the neopentyl glycol auxiliary, utilize 1H NMR and 19F NMR .

-

1H NMR Diagnostic:

-

Starting Material: Look for the neopentyl glycol singlets:

ppm (6H, s, -

Product: These peaks must be absent . New aromatic signals corresponding to the para-substituted fluoro-benzene system should appear.

-

-

19F NMR Diagnostic:

-

The shift of the fluorine atom on the aromatic ring will change significantly upon coupling to a nitrogen or oxygen atom compared to the boron-bound precursor.

-

References

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940.

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.

-

Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2][3][4] Synthesis, 2011(06), 829-856.

Sources

Application Notes: The Strategic Use of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Modern Medicinal Chemistry

Introduction: A Privileged Reagent for a Privileged Motif

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The 4-fluorophenyl group, in particular, is a ubiquitous structural motif found in numerous approved pharmaceuticals, where it often enhances metabolic stability, modulates lipophilicity, and improves binding affinity.[1][3][4] 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-fluorophenylboronic acid neopentyl glycol ester, has emerged as a superior reagent for introducing this critical moiety.

This document serves as a technical guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will delve into its inherent advantages over traditional boronic acids, provide detailed, field-tested protocols for its application in the cornerstone Suzuki-Miyaura cross-coupling reaction, and offer insights into workflow optimization and troubleshooting.

Physicochemical Properties and Key Advantages

The choice of a reagent is fundamentally linked to its physical and chemical properties. This compound is a white, crystalline solid, a physical state that simplifies handling, weighing, and storage compared to the often-amorphous and less stable free boronic acids.

| Property | Value |

| IUPAC Name | This compound[5] |

| Synonyms | 4-Fluorophenylboronic acid neopentyl glycol ester[5] |

| CAS Number | 225916-39-2[5][6] |

| Molecular Formula | C₁₁H₁₄BFO₂[5] |

| Molecular Weight | 208.04 g/mol [5] |

| Appearance | White to off-white solid/powder |

| Melting Point | 99-103 °C |

Core Advantages over 4-Fluorophenylboronic Acid:

-

Enhanced Stability: Boronic acids are susceptible to degradation via protodeboronation and trimerization to form boroxines, especially during storage or under certain reaction conditions. The neopentyl glycol ester protecting group significantly enhances the compound's stability, shielding the boron atom and preventing these unwanted side reactions.[7][8] This leads to more consistent reactivity and longer shelf life.

-

Improved Reaction Performance: The use of boronic esters can lead to faster and higher-yielding Suzuki-Miyaura reactions compared to their boronic acid counterparts under specific conditions.[9] The defined structure and purity of the crystalline ester contribute to more reproducible outcomes.

-

Simplified Purification: As a stable, crystalline solid, the dioxaborinane derivative is often easier to purify by recrystallization, ensuring high-purity starting material for sensitive catalytic reactions. This contrasts with boronic acids, which can be challenging to purify via chromatography due to their polarity and potential for on-column decomposition.

Primary Application: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C(sp²)–C(sp²) bond formation in pharmaceutical synthesis.[3][10][11] this compound is an exemplary coupling partner for the synthesis of biaryl and heteroaryl-aryl structures.

General Reaction Scheme:

Where Ar' = 4-Fluorophenyl

The reaction proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling. It is designed as a self-validating system where the rationale behind each step is explained.

Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide with this compound.

Materials:

-

Aryl/Heteroaryl Bromide (Ar-Br) (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%)

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), Toluene/Water, or DME

-

Anhydrous solvents, inert gas (Argon or Nitrogen), standard glassware for air-sensitive reactions (e.g., Schlenk flask).

Step-by-Step Procedure:

-

Reaction Setup (The "Why"): To a flame-dried Schlenk flask under an inert atmosphere of Argon, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Causality: An inert atmosphere is critical because the active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

-

-

Solvent Addition and Degassing (The "Why"): Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via cannula or syringe. The reaction mixture should be subjected to 3-4 cycles of vacuum/backfill with Argon or sparged with Argon for 15-20 minutes.

-

Causality: Solvents, even anhydrous grades, contain dissolved oxygen. Degassing is a crucial step to remove this oxygen, further protecting the Pd(0) catalyst from oxidation and ensuring catalytic turnover.

-

-

Heating and Monitoring (The "Why"): Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed.

-

Causality: The elevated temperature provides the necessary activation energy for the key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination.[10] Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.

-

-

Work-up Procedure (The "Why"): Cool the reaction mixture to room temperature. Dilute with an organic solvent like Ethyl Acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine to remove the inorganic base and salts.

-

Causality: This aqueous work-up serves to quench the reaction and remove water-soluble components (base, inorganic byproducts) from the desired organic product. The brine wash helps to break up emulsions and further dry the organic layer.

-

-

Purification (The "Why"): Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

-

Causality: Purification is necessary to remove residual catalyst, ligands, unreacted starting materials, and any side products, yielding the final biaryl compound in high purity suitable for further synthetic steps or biological evaluation.

-

Experimental Workflow and Optimization

A clear workflow is essential for reproducible results. The following diagram outlines the logical progression from setup to analysis.

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting & Optimization:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere and degassing. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). Increase reaction temperature. Screen different palladium catalysts and ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos). |

| Protodeboronation of Reagent | Presence of water/protons; Prolonged reaction time at high temperature. | Use thoroughly dried solvents and reagents. Ensure the base is sufficiently anhydrous. Monitor the reaction closely and stop it once the starting material is consumed. |

| Homocoupling of Boronate | Oxygen contamination leading to oxidative homocoupling. | Improve degassing technique. Ensure a positive pressure of inert gas throughout the reaction. |

| Difficult Purification | Co-elution of product with triphenylphosphine oxide (from Pd(PPh₃)₄). | Use a phosphine-free catalyst or a catalyst with bulky phosphine ligands that are more easily separated. A water wash during work-up can help remove some phosphine oxides. |

Conclusion: An Indispensable Tool for Drug Discovery

This compound is more than just a stable alternative to its corresponding boronic acid; it is a high-performance building block that offers reliability, reproducibility, and efficiency. Its superior handling properties and robust performance in the Suzuki-Miyaura cross-coupling make it an indispensable tool for medicinal chemists aiming to synthesize novel therapeutics.[3][7] By understanding the principles behind the protocols and employing rigorous experimental technique, researchers can effectively leverage this reagent to accelerate the drug discovery process.

References

-

Chem-Impex. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

ResearchGate. (2009). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

-

Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

MDPI. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]

-

Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 225916-39-2 [chemicalbook.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Reactions

Ticket ID: OPT-2024-F-BOR Subject: Catalyst Loading & Troubleshooting for Neopentyl Glycol Boronic Esters Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are working with 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 135884-31-0 / 225916-39-2).[1] This is the neopentyl glycol ester of 4-fluorophenylboronic acid.[1]

Critical Technical Distinction: Unlike the free boronic acid or the pinacol ester (Bpin), the neopentyl glycol ester is significantly more stable toward hydrolysis. While this stability simplifies storage and handling, it creates a kinetic bottleneck in Suzuki-Miyaura coupling. The ester must often undergo hydrolysis or base-mediated activation in situ to participate in transmetallation.

If you are experiencing low conversion despite high catalyst loading, the issue is likely activation failure , not catalyst death.

Module 1: Catalyst Selection & Stoichiometry

The "Slow-Release" Strategy

Because the neopentyl ester releases the active boronate species slowly, you can optimize catalyst loading by matching the catalyst's lifetime to the ester's hydrolysis rate.

| Parameter | Standard Protocol | Optimized High-Efficiency | Rationale |

| Catalyst Loading | 1.0 – 3.0 mol% | 0.05 – 0.5 mol% | High loading is wasteful if the rate-limiting step is ester hydrolysis, not the catalytic cycle. |

| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(II) precatalysts are more robust. Pd(PPh₃)₄ is prone to oxidation, leading to variable active [Pd]. |

| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich Buchwald ligands protect the low-concentration Pd(0) from aggregation during the slow release of the boronic acid. |

| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate the formation of the reactive hydroxo-palladium species and ester hydrolysis. |

| Solvent/Water | Toluene/EtOH | THF/Water (10:1) | CRITICAL: Water is mandatory to hydrolyze the neopentyl glycol ester. Anhydrous conditions often fail. |

Senior Scientist Note: The Electronic Effect

The 4-Fluoro substituent is electron-withdrawing. Once the boronate is generated, the transmetallation step will be faster than with electron-rich aryls (e.g., 4-methoxyphenyl). However, the fluorine also makes the ring slightly more susceptible to protodeboronation if the reaction stalls.

-

Goal: Fast activation, fast coupling.

-

Risk: Slow activation + high temperature = De-borylation.

Module 2: Troubleshooting Guide (Interactive)

Ticket #001: "I have 0-10% conversion after 4 hours."

Diagnosis: The neopentyl glycol ester is intact. The "gate" is locked.

-

Root Cause: Lack of hydrolytic activation.

-

Immediate Fix: Ensure your solvent system contains at least 5-10% water .

-

Secondary Fix: Switch from a weak base (NaHCO₃) to a stronger base (K₃PO₄ or NaOH) to force the open-chain boronate formation.

Ticket #002: "Reaction starts well but stalls at 60%."

Diagnosis: Catalyst death (Pd Black formation).

-

Root Cause: The active Pd(0) species ran out of substrate (oxidative addition partner) or the boronate release was too slow, causing the naked Pd(0) to aggregate.

-

Immediate Fix: Add a fresh aliquot of catalyst (0.5 mol%).

-

Optimization: Switch to a ligand that stabilizes Pd(0) better, such as XPhos or SPhos . These ligands form a "shell" around the Pd, keeping it alive while it waits for the boronic ester to hydrolyze.

Ticket #003: "I see the product, but also Fluorobenzene (De-borylated byproduct)."

Diagnosis: Protodeboronation.[2][3][4]

-

Root Cause: Reaction temperature is too high, or the mixture is too basic for the rate of coupling. The C-B bond breaks before the C-C bond forms.

-

Immediate Fix: Lower temperature by 10-20°C.

-

Optimization: Increase the concentration of the aryl halide coupling partner (use 1.2 equiv halide : 1.0 equiv boronate) to ensure that as soon as the boronate hydrolyzes, it finds a partner immediately.

Module 3: Visualization & Logic Pathways

Diagram 1: The Activation Bottleneck

This diagram illustrates why the neopentyl ester requires specific conditions compared to free boronic acids.

Caption: The kinetic pathway showing that the neopentyl ester must be hydrolyzed (yellow node) before entering the catalytic cycle. If this step is too slow, the catalyst may decompose (red dashed line).

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing reaction failures specific to neopentyl glycol esters.

Module 4: Optimized Experimental Protocol

Objective: Coupling of this compound with an Aryl Bromide.

-

Reactor Prep: Charge a reaction vial with:

-

Aryl Bromide (1.0 equiv)

-

Boronic Ester (1.1 equiv)

-

Pd(OAc)₂ (0.5 mol%)

-

SPhos (1.0 mol%) (Ligand:Pd ratio 2:1)

-

K₃PO₄ (2.0 equiv)

-

-

Solvent Addition: Add THF/Water (10:1 ratio) .

-

Note: The water is non-negotiable for high turnover with this ester.

-

-

Degassing: Sparge with Argon/Nitrogen for 5 minutes. Oxygen kills the active catalyst at low loadings.

-

Reaction: Heat to 60°C for 4-12 hours.

-

Monitoring: Check HPLC at 1 hour. If <5% conversion, increase temp to 80°C.

-

-

Workup: Cool to RT. Filter through Celite.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Synthesis of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. (Discusses stability/hydrolysis balance of protected boronates). Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed mechanism on hydrolysis rates of neopentyl vs pinacol esters). Link

-

Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Mesylates with Arylboronic Acids/Esters.[5] Journal of Organic Chemistry, 76(2), 5109-5112. Link

Sources

- 1. This compound | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

Validation & Comparative

Comparative stability of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its pinacol ester

Executive Summary

In the development of fluorinated biaryls, the choice of boron protection is a critical process variable. This guide compares 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (herein referred to as the NPG Ester ) against its industry-standard counterpart, the Pinacol Ester (Bpin).

While the Pinacol Ester offers superior thermodynamic stability and resistance to hydrolysis on silica gel, the NPG Ester provides a distinct kinetic advantage in transmetalation and superior processability via crystallization. For the specific 4-fluorophenyl derivative, the electron-withdrawing fluorine atom activates the boron center, exacerbating the hydrolytic instability of the NPG ester compared to the sterically shielded Pinacol ester.

Verdict: Use the Pinacol Ester for bench-scale medicinal chemistry where chromatographic purification is standard. Select the NPG Ester for process-scale applications to leverage non-chromatographic purification (crystallization) and higher reactivity in sterically demanding cross-couplings.

Structural & Mechanistic Analysis

The performance difference stems directly from ring size and steric environment.

-

Pinacol Ester (5-membered ring): The five-membered dioxaborolane ring is rigid. The four methyl groups provide significant steric bulk around the boron atom, shielding the empty p-orbital from nucleophilic attack (e.g., by water or silanols).

-